

Application Notes and Protocols for In Vivo Administration of Caldasib

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Compound of Interest

Compound Name: *Caldasib*

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Introduction

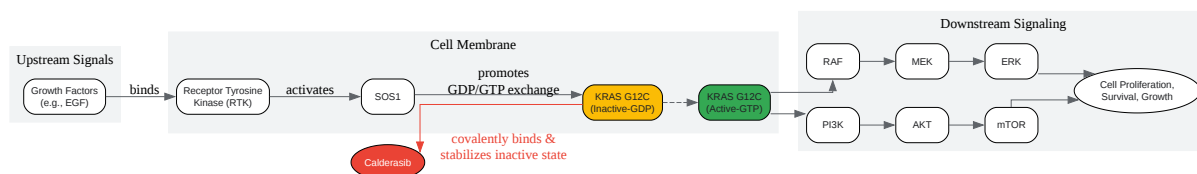
Caldasib (MK-1084) is a potent and selective covalent inhibitor of the KRAS G12C mutation, a key driver in various cancers. These application notes provide detailed protocols for the in vivo administration of **Caldasib**, primarily focusing on the oral route, which has been established in preclinical research. The provided methodologies and data aim to guide researchers in designing and executing in vivo studies to evaluate the efficacy and pharmacokinetics of **Caldasib**.

Mechanism of Action: KRAS G12C Inhibition

The Kirsten Rat Sarcoma Viral Oncogene Homologue (KRAS) protein is a small GTPase that acts as a molecular switch in intracellular signaling.^{[1][2][3]} It cycles between an active GTP-bound state and an inactive GDP-bound state. The G12C mutation, a single amino acid substitution at codon 12, impairs the intrinsic GTPase activity of KRAS, leading to its constitutive activation.^[4] This results in the persistent stimulation of downstream pro-proliferative and survival pathways, including the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.^{[1][5][6]}

Caldasib is designed to specifically target the cysteine residue of the KRAS G12C mutant. It forms a covalent bond with this residue, locking the KRAS G12C protein in its inactive, GDP-

bound state.[7] This irreversible inhibition effectively blocks the downstream signaling cascades that drive tumor growth and survival.[7]



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Caption: KRAS G12C signaling pathway and **Calderasib**'s mechanism of action.

Quantitative Data Summary

The following tables summarize key quantitative data for **Calderasib** from in vivo preclinical studies.

Table 1: In Vivo Administration and Efficacy of **Calderasib**

Parameter	Value	Animal Model	Tumor Model	Reference
Administration Route	Oral (p.o.)	Mouse	MiaPaCa-2 Xenograft	[4][8][9][10][11]
Dosage Range	10 - 30 mg/kg	Mouse	MiaPaCa-2 Xenograft	[4][8][9][10][11]
Dosing Frequency	Once daily (QD)	Mouse	Patient-Derived Xenograft (LU2512, LU2529)	[12]
Treatment Duration	14 days	Mouse	MiaPaCa-2 Xenograft	[4][8][9][10][11]
Efficacy Outcome	Tumor growth inhibition	Mouse	MiaPaCa-2, LU2512, LU2529 Xenografts	[4][8][9][10][11][12]

Table 2: Pharmacokinetic Parameters of **Calderasib** in Mice

Parameter	Value	Unit	Reference
Plasma Clearance	22	mL/min/kg	[4][8][9][10][11]
Mean Residence Time (MRT)	1.1	h	[4][8][9][10][11]
Oral Bioavailability	61	%	[4][8][9][10][11]

Experimental Protocols

Protocol 1: Preparation of **Calderasib** Formulation for Oral Administration

This protocol describes the preparation of a **Calderasib** suspension for oral gavage in mice. While a specific published vehicle for **Calderasib** is not readily available, a formulation used for

a similar KRAS G12C inhibitor, MRTX849, is provided as a recommended starting point.^[2] Researchers should perform their own formulation development and stability testing.

Materials:

- **Calderasib** (MK-1084) powder
- Captisol®, research grade
- Citrate buffer, 50 mM, pH 5.0
- Sterile water for injection
- Sterile conical tubes (15 mL or 50 mL)
- Analytical balance
- Magnetic stirrer and stir bar
- pH meter
- Homogenizer or sonicator (optional)

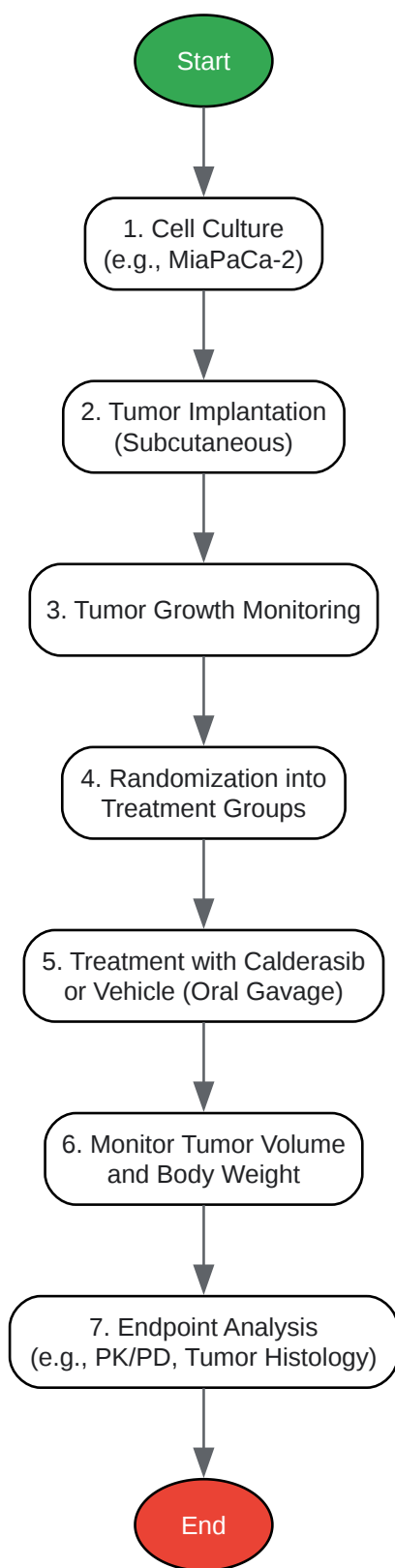
Procedure:

- **Vehicle Preparation:**
 - Prepare a 10% (w/v) Captisol® solution in 50 mM citrate buffer (pH 5.0). For example, to prepare 10 mL of vehicle, dissolve 1 g of Captisol® in a final volume of 10 mL of citrate buffer.
 - Stir until the Captisol® is completely dissolved.
 - Verify the pH of the vehicle is 5.0 and adjust if necessary.
 - Sterile filter the vehicle through a 0.22 µm filter if required.
- **Calderasib** Suspension Preparation:

- Calculate the required amount of **Calderasib** based on the desired concentration and the total volume needed for the study. For a 10 mg/kg dose in a 20 g mouse with a dosing volume of 10 mL/kg (0.2 mL), the concentration would be 1 mg/mL.
- Weigh the calculated amount of **Calderasib** powder and place it in a sterile conical tube.
- Add a small amount of the prepared vehicle to the powder to create a paste.
- Gradually add the remaining vehicle while vortexing or stirring to ensure a uniform suspension.
- If necessary, use a homogenizer or sonicator to reduce particle size and improve suspension homogeneity.
- Final Formulation:
 - The final formulation should be a uniform suspension.
 - Store the suspension at 2-8°C and protect it from light.
 - Before each use, thoroughly resuspend the formulation by gentle inversion or vortexing. The stability of the formulation under these storage conditions should be determined by the researcher.

Protocol 2: In Vivo Efficacy Study in a Xenograft Mouse Model

This protocol outlines a general workflow for evaluating the in vivo efficacy of **Calderasib** in a subcutaneous xenograft mouse model.



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Caption: Experimental workflow for an in vivo efficacy study.

Materials and Animals:

- Immunocompromised mice (e.g., athymic nude or SCID mice), 6-8 weeks old.
- KRAS G12C mutant cancer cell line (e.g., MiaPaCa-2).
- Cell culture medium and supplements.
- Phosphate-buffered saline (PBS), sterile.
- Matrigel (optional).
- **Calderasib** formulation (prepared as in Protocol 1).
- Vehicle control.
- Oral gavage needles (20-22 gauge, ball-tipped).
- Calipers.
- Analytical balance.

Procedure:

- Cell Culture:
 - Culture the KRAS G12C mutant cancer cells according to the supplier's recommendations.
 - Harvest cells during the logarithmic growth phase and resuspend them in sterile PBS or a mixture of PBS and Matrigel at a concentration of 5×10^7 cells/mL.
- Tumor Implantation:
 - Inject 100 μ L of the cell suspension (5×10^6 cells) subcutaneously into the flank of each mouse.
- Tumor Growth Monitoring:
 - Monitor the mice for tumor formation.

- Once tumors are palpable, measure their dimensions using calipers 2-3 times per week.
- Calculate tumor volume using the formula: $(\text{Length} \times \text{Width}^2) / 2$.
- Randomization:
 - When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
- Treatment Administration:
 - Administer **Calderasib** (e.g., 10 or 30 mg/kg) or vehicle control to the respective groups via oral gavage once daily for the specified duration (e.g., 14 days).
 - The dosing volume is typically 10 mL/kg of body weight.
- Monitoring:
 - Measure tumor volumes and body weights 2-3 times per week throughout the study.
 - Monitor the animals for any signs of toxicity.
- Endpoint Analysis:
 - At the end of the study, euthanize the mice and collect tumors and other tissues for further analysis (e.g., pharmacokinetics, pharmacodynamics, histology).

Disclaimer: These protocols are intended as a guide. Researchers must adhere to all applicable institutional and national guidelines for animal welfare and research. Optimization of protocols may be necessary for specific experimental conditions.

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